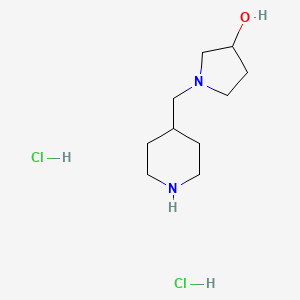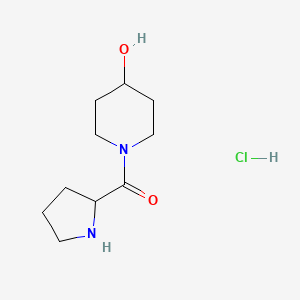
(4-Hydroxy-1-piperidinyl)(2-pyrrolidinyl)-methanone hydrochloride
Descripción general
Descripción
4-Hydroxy-1-piperidinyl)(2-pyrrolidinyl)-methanone hydrochloride, which is commonly referred to as 4-Piperidinol-2-pyrrolidinone hydrochloride (4-PPH), is an organic compound with a wide range of applications in the fields of chemistry, biochemistry and pharmacology. It is a chiral compound, meaning it has two enantiomers, which are mirror images of each other and have different properties. 4-PPH has been studied for its potential to act as a chiral catalyst, and has been used in the synthesis of various drugs and other compounds. It has also been studied for its potential to act as a neurotransmitter agonist, and has been used as an active ingredient in some pharmaceuticals.
Aplicaciones Científicas De Investigación
Selective Estrogen Receptor Modulator Research
One significant application of this compound is in the development of selective estrogen receptor modulators (SERMs). A study by (Palkowitz et al., 1997) found that a derivative of (4-Hydroxy-1-piperidinyl)(2-pyrrolidinyl)-methanone hydrochloride showed greater potency as an estrogen antagonist in uterine tissue and in human mammary cancer cells compared to other SERMs like raloxifene, tamoxifen, or ICI-182,780.
Synthesis Research
Several studies have focused on synthesizing variants of this compound. For instance, (Zheng Rui, 2010) explored the synthesis of a related compound, (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. Similarly, (Ji Ya-fei, 2011) reported on the synthesis of 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole Hydrochloride, another derivative.
Antimicrobial Activity
Research into the antimicrobial properties of derivatives of (4-Hydroxy-1-piperidinyl)(2-pyrrolidinyl)-methanone hydrochloride has also been conducted. (Mallesha & Mohana, 2014) synthesized a series of these derivatives and evaluated their in vitro antibacterial and antifungal activities.
Molecular Interaction Studies
The compound's derivatives have been used to study molecular interactions with receptors. For example, (Shim et al., 2002) analyzed the molecular interaction of a derivative with the CB1 cannabinoid receptor, providing insights into the compound's potential for receptor modulation.
Structural Analysis
Structural analysis of derivatives has been a subject of interest as well. (Revathi et al., 2015) conducted a crystal structure analysis of a related compound, providing valuable information on its molecular structure and potential interactions.
Propiedades
IUPAC Name |
(4-hydroxypiperidin-1-yl)-pyrrolidin-2-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c13-8-3-6-12(7-4-8)10(14)9-2-1-5-11-9;/h8-9,11,13H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOFEUTVZQFUON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC(CC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxy-1-piperidinyl)(2-pyrrolidinyl)-methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



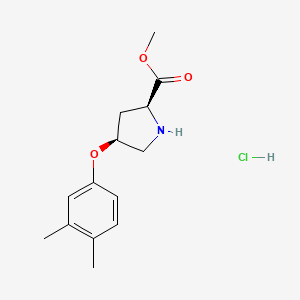
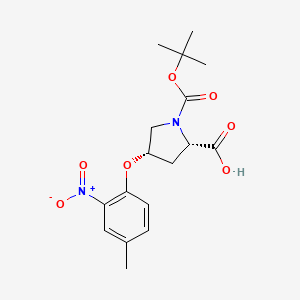


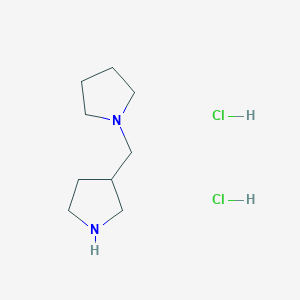
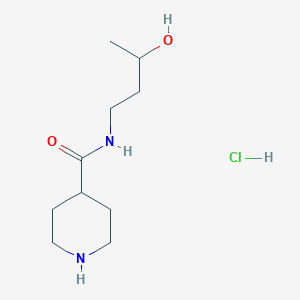
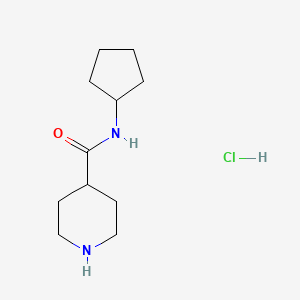
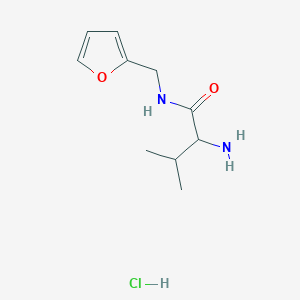


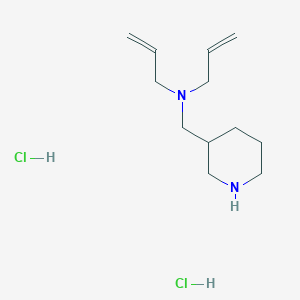

![1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride](/img/structure/B1398348.png)
